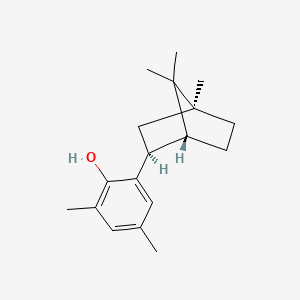
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- is a chemical compound with the molecular formula C16H22O. It is a derivative of phenol, where the phenolic hydrogen is replaced by a dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) group. This compound is known for its unique structure, which includes a bicyclic framework, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- typically involves the reaction of phenol with a suitable dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between phenol and the dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) halide .
Chemical Reactions Analysis
Types of Reactions
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
Scientific Research Applications
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)
- Acetic acid, 1,7,7-trimethyl-bicyclo(2.2.1)hept-2-yl ester
- Pentanoic acid, 1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester
Uniqueness
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- is unique due to its specific substitution pattern on the phenolic ring and the presence of the dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
72968-53-7 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2,4-dimethyl-6-[(1R,2S,4S)-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C18H26O/c1-11-8-12(2)16(19)13(9-11)14-10-18(5)7-6-15(14)17(18,3)4/h8-9,14-15,19H,6-7,10H2,1-5H3/t14-,15-,18+/m1/s1 |
InChI Key |
PFQAEXWCTNWZTN-RKVPGOIHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)[C@H]2C[C@@]3(CC[C@H]2C3(C)C)C)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CC3(CCC2C3(C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


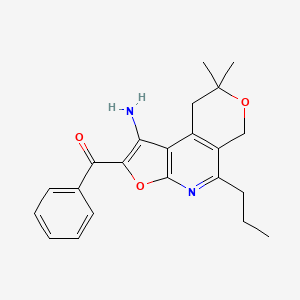
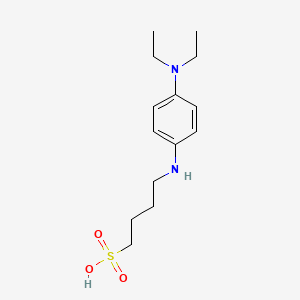
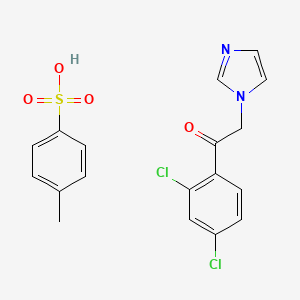
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
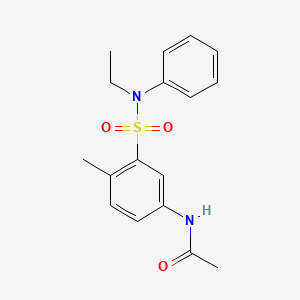
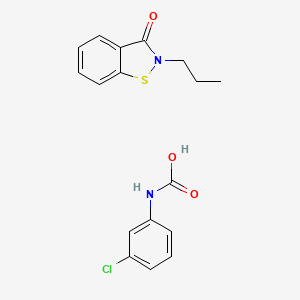
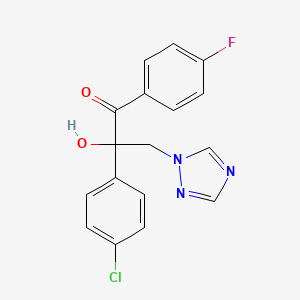

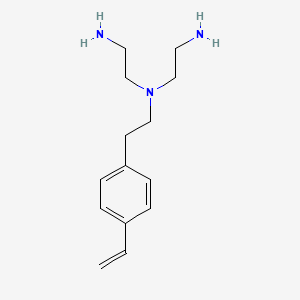

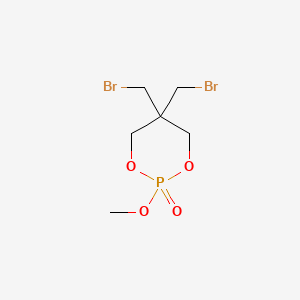
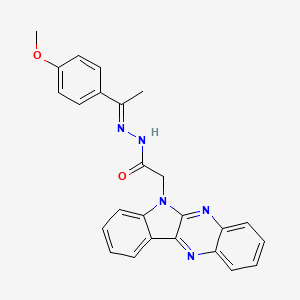
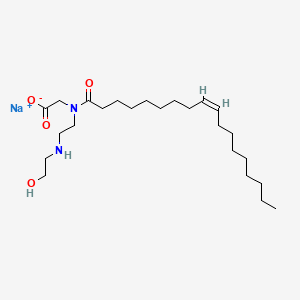
![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
